molecular formula C6H12ClNO2S B13088398 (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride

Cat. No.: B13088398
M. Wt: 197.68 g/mol
InChI Key: GUOLNBSFBFSLCD-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is a specialized chemical reagent that serves as a versatile electrophilic building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application for the synthesis of novel sulfonamide derivatives, a privileged structural motif in drug discovery. The compound reacts efficiently with primary and secondary amines under basic conditions to form sulfonamides, which are critical scaffolds found in numerous bioactive molecules and pharmaceuticals. The unique (1-methylpyrrolidin-2-yl) moiety is a key structural feature, as the pyrrolidine ring can enhance aqueous solubility and serve as a key pharmacophore for target engagement. This makes the reagent particularly valuable in the design and development of potential kinase inhibitors, where such structural elements are often employed to optimize binding affinity and drug-like properties. Researchers utilize this sulfonyl chloride to incorporate a chiral, substituted sulfonamide group into complex molecules, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for various therapeutic targets. The product is intended for use by qualified laboratory personnel and is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling, safety, and structural information, researchers should consult the associated Safety Data Sheet (SDS) and the product's entry on supplier websites like Ambeed and BenchChem .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3

InChI Key

GUOLNBSFBFSLCD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Pyrrolidin-2-yl Intermediate

The synthesis of (1-methylpyrrolidin-2-yl)methanesulfonyl chloride typically begins with the preparation of the 1-methylpyrrolidin-2-yl moiety. This intermediate is commonly derived from 2-methylpyrroline or related precursors through stereoselective hydrogenation and functional group transformations.

  • Hydrogenation of 2-Methylpyrroline :
    The key step involves catalytic hydrogenation of 2-methylpyrroline using platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C). The reaction is carried out in a mixture of ethanol and methanol (typically in a 2:1 to 3:1 volume ratio) at ambient temperature. This step yields optically active (R)- or (S)-2-methylpyrrolidine tartrate salts with high enantiomeric excess (at least 50% ee), which can be converted to the free base by treatment with bases like ammonium hydroxide or alkali metal hydroxides in solvents such as tetrahydrofuran (THF) or diethyl ether.

  • Isolation and Purification :
    The tartrate salts formed are recrystallized from alcohol solvents to improve purity. The free base form of 2-methylpyrrolidine can be isolated or generated in situ for further reactions.

Introduction of the Methanesulfonyl Chloride Group

Once the pyrrolidine intermediate is prepared, the methanesulfonyl chloride group is introduced by sulfonylation of the corresponding alcohol derivative.

  • Starting Material for Sulfonylation :
    The precursor alcohol derivative, such as a hydroxymethyl-substituted pyrrolidine, is reacted with methanesulfonyl chloride to convert the hydroxyl group selectively into a methanesulfonyloxy group. This reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the generated hydrochloric acid and promote the reaction.

  • Reaction Conditions :
    The sulfonylation is performed at low temperatures, often around 0 °C, to control the reaction rate and minimize side reactions. Polar aprotic solvents such as acetonitrile, acetone, or dimethylacetamide (DMA) are used to dissolve the reactants and facilitate the reaction.

  • Mechanism :
    Methanesulfonyl chloride reacts with the hydroxyl group on the pyrrolidine derivative via nucleophilic substitution, forming the sulfonyl chloride ester and releasing HCl, which is scavenged by the base.

Alternative and Supporting Methods for Methanesulfonyl Chloride Preparation

While the above describes the sulfonylation step specific to the pyrrolidine derivative, the synthesis of methanesulfonyl chloride itself is relevant as it is the sulfonylating agent.

  • Industrial Preparation of Methanesulfonyl Chloride :
    Methanesulfonyl chloride is industrially produced by radical chlorination of methane with sulfuryl chloride (SO2Cl2):

    $$
    \text{CH}4 + \text{SO}2\text{Cl}2 \rightarrow \text{CH}3\text{SO}_2\text{Cl} + \text{HCl}
    $$

    Alternatively, chlorination of methanesulfonic acid with thionyl chloride (SOCl2) or phosgene (COCl2) is used:

    $$
    \text{CH}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}
    $$

    $$
    \text{CH}3\text{SO}3\text{H} + \text{COCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{CO}2 + \text{HCl}
    $$

    These methods provide the methanesulfonyl chloride reagent used in the sulfonylation of the pyrrolidine alcohol derivative.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Notes
1 Hydrogenation 2-Methylpyrroline, Pt/C or PtO2 catalyst, EtOH/MeOH, ambient temperature Produces optically active 2-methylpyrrolidine tartrate salts with >50% ee
2 Salt Isolation & Base Treatment Tartrate salt, base (e.g., NH4OH, NaOH), solvents (THF, Et2O) Converts salt to free base form for further use
3 Sulfonylation Alcohol derivative, methanesulfonyl chloride, base (triethylamine or pyridine), 0 °C, polar aprotic solvent (acetonitrile, DMA) Selective conversion of hydroxyl to methanesulfonyl chloride ester
4 Methanesulfonyl chloride synthesis Methane + sulfuryl chloride (radical chlorination) or methanesulfonic acid + SOCl2/phosgene Industrial production of sulfonyl chloride reagent

Research Findings and Practical Considerations

  • The hydrogenation step benefits from the use of platinum catalysts for high stereoselectivity and yield. The choice of solvent mixture (ethanol/methanol) and ambient temperature conditions contribute to operational safety and cost-effectiveness.

  • The sulfonylation reaction requires careful temperature control (around 0 °C) to avoid side reactions and degradation of sensitive intermediates. The use of bases like triethylamine or pyridine ensures neutralization of HCl and drives the reaction to completion.

  • The overall process avoids hazardous intermediates such as explosive azides and corrosive reagents where possible, favoring commercially scalable and safer synthetic routes.

  • Purification steps including recrystallization of tartrate salts and careful solvent selection are critical for obtaining high purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example:

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • The compound serves as an important intermediate in the synthesis of several APIs. Its ability to introduce a methanesulfonyl group into organic molecules makes it valuable in drug development.
    • For example, it has been utilized in the synthesis of certain antihypertensive agents and antidiabetic medications, where the sulfonamide functionality is crucial for biological activity .
  • Prodrug Development :
    • This compound can be employed in creating prodrugs that enhance solubility and bioavailability of poorly soluble drugs. By modifying the drug's structure, this compound can facilitate better absorption in biological systems .

Organic Synthesis

  • Reagent for Nucleophilic Substitution :
    • In organic synthesis, this compound acts as a sulfonating agent. It can react with nucleophiles to form sulfonamides, which are important intermediates in synthesizing various organic compounds.
    • Its application extends to the preparation of complex molecules where selective sulfonation is required .
  • Formation of Sulfonamides :
    • The ability to form sulfonamides from amines is another significant application. Sulfonamides are widely used as antibacterial agents and are key components in many synthetic pathways .

Analytical Chemistry

  • Detection and Quantification :
    • This compound is also utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) for detecting methanesulfonyl chloride content in various samples.
    • A recent study developed an HPLC method that demonstrated high stability and recovery rates for this compound, indicating its reliability for analytical purposes .

Case Study 1: Synthesis of Antihypertensive Agents

A research study detailed the synthesis of a novel antihypertensive agent using this compound as a key intermediate. The process involved several steps of nucleophilic substitution and resulted in compounds with improved efficacy compared to existing medications.

Case Study 2: Prodrug Formulation

In another study focused on prodrug formulation, this compound was employed to enhance the solubility of a poorly soluble antidiabetic drug. The modified drug showed significantly improved pharmacokinetic properties when tested in vivo.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

Sulfonyl chlorides vary in reactivity based on electronic and steric effects. The following table summarizes key differences:

Compound Reactivity Stability in Hydrolysis Destruction Method (NaOH Treatment)
Methanesulfonyl chloride High Low (reacts violently) Room temperature, 2.5 M NaOH
Benzenesulfonyl chloride Moderate Moderate 3 h stirring at room temperature
p-Toluenesulfonyl chloride Low High 24 h reflux with 2.5 M NaOH
(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride (inferred) Moderate* Moderate* Likely requires prolonged NaOH treatment*

*Inference: The steric hindrance from the pyrrolidine ring may reduce reactivity compared to MSC but enhance it relative to aromatic sulfonyl chlorides.

Market and Industrial Relevance

  • Methanesulfonyl Chloride: Global market driven by demand in agrochemicals and pharmaceuticals, with synthesis methods involving methane and sulfuryl chloride .
  • Aromatic Sulfonyl Chlorides (e.g., p-toluenesulfonyl chloride): Used in detergents and polymer industries.
  • Niche Derivatives (e.g., this compound): Specialized applications in asymmetric synthesis, particularly for bioactive molecules like pentacyclic triterpenoids () .

Research Findings and Key Insights

  • Reactivity Hierarchy: MSC > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride, based on ease of NaOH-mediated destruction .
  • Synthetic Flexibility: MSC’s liquid-phase synthesis from methane () contrasts with the multi-step routes required for aromatic sulfonyl chlorides .
  • Safety Protocols: Bulkier sulfonyl chlorides (e.g., with pyrrolidine groups) may necessitate modified handling procedures to address reduced volatility but persistent reactivity .

Biological Activity

(1-Methylpyrrolidin-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and applications in drug discovery.

  • Molecular Formula : C6H12ClN2O2S
  • Molecular Weight : 202.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an electrophilic reagent that can modify nucleophilic sites in proteins, including enzymes and receptors. This modification can lead to inhibition or activation of various biological pathways.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Antitumor Activity

Studies have shown that compounds containing sulfonamide functionalities demonstrate significant antitumor activity. For instance, a related compound, Clomesone, exhibited notable antitumor effects against various murine tumor models, suggesting potential therapeutic applications for this compound in oncology .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was tested against human leukemia cells, showing a dose-dependent reduction in cell viability.
  • Mechanistic Insights : Structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring influence the compound's potency as an inhibitor of specific kinases involved in cancer progression. These findings highlight the importance of the molecular structure in determining biological activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorSignificant reduction in tumor growth
Enzyme InhibitionModulation of kinase activity

Applications in Drug Discovery

The unique chemical structure of this compound positions it as a promising candidate for further development in drug discovery. Its ability to selectively target enzymes and receptors makes it suitable for designing inhibitors aimed at specific diseases, particularly cancers and infectious diseases.

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